molecular formula C9H6BrNO2 B11781136 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone

1-(5-Bromobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B11781136
M. Wt: 240.05 g/mol
InChI Key: HNAFFGDPZXFVCL-UHFFFAOYSA-N
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Description

The Prominence of Heterocyclic Systems in Pharmaceutical Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, form the backbone of a vast number of pharmaceuticals. ijresm.com Their prevalence is due to their structural diversity and their ability to engage in a wide range of interactions with biological targets such as enzymes and receptors. ijresm.com The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic and steric properties, enabling chemists to fine-tune the pharmacological profiles of drug candidates. ijresm.com These scaffolds are integral to the development of new therapeutic agents across virtually all disease areas, including treatments for infectious diseases, cancer, and neurological disorders. ijresm.com

The Benzoxazole (B165842) Nucleus as a Versatile Structural Motif in Bioactive Compounds

Within the large family of heterocyclic systems, the benzoxazole nucleus stands out as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Benzoxazole consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. This simple bicyclic structure is found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. ijresm.comijpbs.com

The versatility of the benzoxazole core allows it to serve as a foundational structure for developing drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ijpbs.comnih.gov Its structural similarity to naturally occurring nucleic bases may allow it to interact readily with biopolymers in living systems. ijpbs.com Consequently, the synthesis and biological evaluation of novel benzoxazole derivatives remain an active and promising area of research in medicinal chemistry. ijresm.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

1-(5-bromo-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H6BrNO2/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,1H3

InChI Key

HNAFFGDPZXFVCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Synthesis and Characterization of 1 5 Bromobenzo D Oxazol 2 Yl Ethanone

For the target compound, a plausible synthetic pathway would involve the reaction of 2-amino-4-bromophenol (B1269491) with either ethyl acetoacetate (B1235776) or diketene. The reaction typically proceeds by heating the reactants, leading to cyclization and the formation of the benzoxazole (B165842) ring system.

Table 1: General Physicochemical Properties of 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone

PropertyValue
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
IUPAC Name This compound
Structure A benzoxazole ring substituted with a bromine atom at position 5 and an acetyl group at position 2.

Note: Data in this table is calculated based on the chemical structure, as specific experimental data is not available in the cited literature.

Spectroscopic characterization is essential for confirming the structure of synthesized compounds. Although experimental spectra for this compound are not published, expected characteristics can be predicted based on data from analogous structures.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons on the benzoxazole ring would be observed. The bromine at position 5 would influence the splitting pattern. A singlet corresponding to the methyl protons of the acetyl group would be expected in the region of 2.5-2.8 ppm.
¹³C NMR Resonances for all nine carbon atoms would be present, including the carbonyl carbon of the acetyl group (typically >190 ppm) and the carbons of the benzoxazole core. rsc.org
IR Spectroscopy A characteristic absorption band for the carbonyl (C=O) stretching of the ketone group would be prominent, typically around 1680-1700 cm⁻¹. Bands corresponding to C=N and C-O stretching of the oxazole (B20620) ring, as well as C-Br stretching, would also be present. nih.gov

Note: The predicted data is based on general principles of spectroscopy and data from similar benzoxazole structures found in the literature. nih.govrsc.org

Chemical Transformations and Derivatization Studies of 1 5 Bromobenzo D Oxazol 2 Yl Ethanone

Reactivity Profiles of the Acetyl Functionality

The acetyl group (C(O)CH₃) attached to the C2 position of the benzoxazole (B165842) ring is a ketone, making it susceptible to a variety of well-established carbonyl reactions. These transformations allow for the introduction of new functional groups and the extension of the molecular framework.

The carbonyl of the acetyl group can be readily reduced to a secondary alcohol or completely to an ethyl group. Common laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of ketones to alcohols. libretexts.orgmasterorganicchemistry.com The reaction of 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) is expected to yield 1-(5-Bromobenzo[d]oxazol-2-yl)ethanol. Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent capable of the same transformation. libretexts.orgyoutube.com

Conversely, the acetyl group can undergo oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom between the carbonyl carbon and an adjacent carbon atom. wikipedia.orgyoutube.com Treatment of this compound with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield 5-bromobenzo[d]oxazol-2-yl acetate. organic-chemistry.org The migratory aptitude in the Baeyer-Villiger reaction generally favors aryl groups over methyl groups, predicting the insertion of oxygen between the carbonyl carbon and the benzoxazole ring. organic-chemistry.org

The electrophilic carbon of the acetyl group's carbonyl is a prime site for condensation and addition reactions. A prominent example is the formation of Schiff bases (or imines) through condensation with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (azomethine group). The reaction is typically catalyzed by acid and proceeds by forming a hemiaminal intermediate.

The general synthesis involves refluxing the ketone with a primary amine in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. A wide variety of primary amines (aliphatic and aromatic) can be used to generate a diverse library of Schiff base derivatives from this compound, each with potentially unique chemical and biological properties.

Synthetic Utility of the Bromine Substituent

The bromine atom at the C5 position of the benzene (B151609) portion of the benzoxazole ring is an aryl halide. This functionality is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through nucleophilic substitution and organometallic cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) of an unactivated aryl halide like the 5-bromo substituent is generally challenging. numberanalytics.com The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate, which is not the case for this substrate. nih.govyoutube.com

However, the replacement of the bromine with a nitrogen nucleophile can be achieved using modern transition-metal-catalyzed methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and general method for forming C-N bonds by reacting aryl halides with amines. wikipedia.orglibretexts.orgyoutube.com This reaction would allow for the synthesis of a wide range of 5-amino-substituted benzoxazole derivatives from this compound. The process typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as XPhos or SPhos), and a base (like sodium tert-butoxide). beilstein-journals.orgyoutube.com

The bromine substituent is an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl compounds by reacting an aryl halide with an organoboron species, such as a boronic acid or boronic ester. masterorganicchemistry.com This reaction has a high tolerance for various functional groups, making it suitable for complex molecules. The reaction of this compound with various arylboronic acids would yield 1-(5-arylbenzo[d]oxazol-2-yl)ethanone derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Based on reactions with the analogous substrate, 2-acetyl-5-bromothiophene.

CatalystBaseSolventTemperatureTypical YieldReference
Pd(OAc)₂ / LigandK₂CO₃Water80-100 °CGood to Excellent masterorganicchemistry.com
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterRefluxGood
Benzothiazole-based Pd(II)-precatalystKOHWater100 °C (Microwave)Excellent

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. acs.org This reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base, such as an amine. beilstein-journals.org Subjecting this compound to Sonogashira conditions with various terminal alkynes would produce 1-(5-alkynylbenzo[d]oxazol-2-yl)ethanone derivatives, which are valuable intermediates for further synthesis. nih.gov

Table 2: General Conditions for Sonogashira Coupling

Palladium CatalystCopper Co-catalystBaseSolventTemperatureReference
PdCl₂(PPh₃)₂CuITriethylamine (Et₃N)THF or DMFRoom Temp. to 60 °C beilstein-journals.orgacs.org
Pd(PPh₃)₄CuIDiisopropylamineTolueneRoom Temp. to 80 °C libretexts.org

Modifications of the Benzoxazole Ring System

The benzoxazole ring system is aromatic and relatively stable, which can make direct modification challenging. wikipedia.org However, under specific conditions, the ring can undergo functionalization.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to occur on the benzene portion of the heterocycle. The directing effects of the fused oxazole (B20620) ring and the existing substituents would influence the position of the incoming electrophile. The oxazole ring contains both an oxygen and a nitrogen atom, whose combined electronic effects, along with the deactivating acetyl group at C2, would direct incoming electrophiles. Studies on related 2-arylbenzoxazoles have shown that regioselective C-H halogenation can be achieved at the C7 position using ruthenium catalysis. researchgate.net This suggests that direct, late-stage functionalization of the benzene ring is feasible with appropriate catalytic systems.

While generally stable, the benzoxazole ring can be induced to open. For instance, N-acylation of the ring nitrogen can trigger a ring-opening pathway, which can be followed by a subsequent ring-closure to form different heterocyclic systems. nih.gov Such transformations, however, typically require specific conditions and may lead to a complete alteration of the core scaffold.

Electrophilic Aromatic Substitution Patterns on the Benzene Moiety

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The regiochemical outcome of such substitutions is dictated by the directing effects of the existing substituents: the bromo group at the 5-position and the acetyl-bearing oxazole ring fused at the 1 and 2-positions.

The bromo substituent is known to be a deactivating group, yet it directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org Conversely, the benzoxazole ring system, particularly when bearing an electron-withdrawing acetyl group at the 2-position, exerts a deactivating and meta-directing effect on the fused benzene ring. libretexts.org The interplay of these directing effects governs the position of further substitution. Given the substitution pattern of the parent molecule, the available positions for electrophilic attack are C4, C6, and C7.

Detailed research findings on the electrophilic substitution of this compound are limited in the directly available literature. However, based on established principles of physical organic chemistry, predictions regarding the reaction patterns can be made. For instance, in a nitration reaction, the incoming nitro group would be expected to substitute at the position most activated or least deactivated by the combined electronic effects of the existing substituents.

Reaction Reagents Predicted Major Product(s) Predicted Yield (%)
NitrationHNO₃, H₂SO₄1-(5-Bromo-7-nitrobenzo[d]oxazol-2-yl)ethanone55
BrominationBr₂, FeBr₃1-(5,7-Dibromobenzo[d]oxazol-2-yl)ethanone60
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(5-Bromo-7-acetylbenzo[d]oxazol-2-yl)ethanone45

Note: The data in this table is predictive and based on established principles of electrophilic aromatic substitution. Actual experimental results may vary.

Functionalization of the Oxazole Heterocycle (e.g., N-Alkylation, N-Acylation)

The oxazole ring of this compound possesses a nitrogen atom that can potentially undergo functionalization, such as N-alkylation and N-acylation. These reactions introduce substituents onto the heterocyclic core, further diversifying the molecular structure. While benzoxazoles are generally less nucleophilic than their benzimidazole (B57391) and benzothiazole (B30560) counterparts, these transformations can be achieved under appropriate conditions. nih.govescholarship.org

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom of the oxazole ring can be accomplished using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. Studies on related heterocyclic systems suggest that the choice of base and solvent can significantly influence the reaction efficiency. rsc.orgnih.gov

N-Acylation: Similarly, N-acylation can be achieved by treating the benzoxazole with an acylating agent, such as an acyl chloride or anhydride. This reaction introduces an acyl group to the nitrogen atom, forming an N-acylbenzoxazolium intermediate which may then rearrange or be trapped. The reactivity in N-acylation can be influenced by the nature of the acylating agent and the reaction conditions. chemistryviews.orgsemanticscholar.org

Reaction Reagent Base Solvent Product Yield (%)
N-MethylationMethyl iodideK₂CO₃Acetonitrile1-(5-Bromo-3-methylbenzo[d]oxazol-3-ium-2-yl)ethanone iodide70
N-EthylationEthyl bromideNaHDMF1-(5-Bromo-3-ethylbenzo[d]oxazol-3-ium-2-yl)ethanone bromide65
N-AcetylationAcetic anhydridePyridineDCM3-Acetyl-1-(5-bromobenzo[d]oxazol-3-ium-2-yl)ethanone50
N-BenzoylationBenzoyl chlorideTriethylamineTHF3-Benzoyl-1-(5-bromobenzo[d]oxazol-3-ium-2-yl)ethanone58

Note: The data in this table is illustrative of typical conditions for N-functionalization of benzoxazole derivatives and the yields are hypothetical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds in solution. nih.gov For derivatives of this compound, a suite of one-dimensional and two-dimensional NMR experiments provides detailed information regarding the chemical environment of each atom and their connectivity.

The 1H NMR spectrum provides information about the electronic environment of the hydrogen atoms in a molecule. In this compound, the protons can be categorized into two main regions: the aromatic protons of the benzoxazole ring and the aliphatic protons of the ethanone (B97240) methyl group.

The ethanone (acetyl) group protons (-CH₃) are expected to appear as a sharp singlet in the upfield region, typically around δ 2.5-3.0 ppm. The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene ring. The proton at the C4 position is anticipated to be the most deshielded among the ring protons, appearing as a doublet. The proton at C6 will likely appear as a doublet of doublets due to coupling with both H4 and H7. The proton at C7 is expected to resonate as a doublet. The bromine atom at the C5 position influences the chemical shifts of the adjacent protons, H4 and H6.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
-COCH₃~2.8Singlet (s)N/A
H4~7.9Doublet (d)~2.0
H6~7.6Doublet of Doublets (dd)J ≈ 8.7, 2.0
H7~7.8Doublet (d)~8.7

The 13C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, distinct signals are expected for the carbonyl carbon, the methyl carbon, and the nine carbons of the benzoxazole core.

The carbonyl carbon (C=O) of the ethanone group is typically found significantly downfield, often in the range of δ 180-195 ppm. rsc.org The methyl carbon (-CH₃) resonates in the upfield aliphatic region, generally between δ 25-30 ppm. The carbons of the benzoxazole ring system have characteristic shifts influenced by the heteroatoms (N and O) and the bromine substituent. The C2 carbon, attached to both the nitrogen and oxygen of the oxazole ring and the ethanone group, is highly deshielded. The C=N carbon (C2) in benzoxazoles typically appears around δ 160-165 ppm. mdpi.comrsc.org The carbon atom bearing the bromine (C5) will have its chemical shift influenced by the heavy atom effect, and its resonance can be identified based on this and its lack of a directly attached proton. rsc.org The remaining aromatic carbons can be assigned based on substituent effects and comparison with related benzoxazole structures. mdpi.com

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-COCH₃~185
-COCH₃~26
C2~162
C3a~149
C4~115
C5~118
C6~128
C7~112
C7a~142

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons H6 and H7, and between H6 and H4, confirming their positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.ptnumberanalytics.com It would be used to definitively assign the signals for C4/H4, C6/H6, and C7/H7, as well as the methyl carbon and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). ipb.ptnumberanalytics.com It is particularly vital for identifying quaternary carbons (those without attached protons) and for connecting different parts of the molecule. Key HMBC correlations would be expected from the methyl protons (-COCH₃) to the carbonyl carbon (C=O) and to the C2 carbon of the benzoxazole ring, which unequivocally links the ethanone substituent to the heterocyclic core. Correlations from the aromatic protons (e.g., H4) to neighboring carbons (e.g., C5, C6, C7a) would confirm the assignments of the benzene ring carbons. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which is useful for determining stereochemistry and conformation. ipb.ptresearchgate.net For a relatively planar and rigid molecule like this, NOESY can help to confirm assignments by showing correlations between, for instance, the H4 proton and the protons of the ethanone methyl group if they are spatially close.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. miamioh.edu

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. rsc.org For this compound, with a molecular formula of C₉H₆BrNO₂, the calculated exact mass for the protonated molecular ion ([M+H]⁺) would be used to confirm its elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal natural abundance, resulting in two peaks ([M+H]⁺ and [M+H+2]⁺) of approximately 1:1 intensity ratio.

Soft ionization techniques like Electrospray Ionization (ESI) are ideal for analyzing polar, medium-sized organic molecules as they typically generate intact molecular ions with minimal fragmentation. fateallchem.dknih.gov ESI-MS analysis of this compound in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺. rsc.orgnih.gov

By increasing the energy within the mass spectrometer (e.g., through collision-induced dissociation), fragmentation of the molecular ion can be induced to provide structural information. nih.gov A characteristic fragmentation pathway for this molecule would be the cleavage of the bond between the carbonyl carbon and the benzoxazole ring, leading to the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) or the formation of an acylium ion ([M-CH₃]⁺) and a benzoxazole radical cation. The fragmentation pattern would also show ions corresponding to the stable 5-bromobenzoxazolyl cation. researchgate.netraco.cat The distinct isotopic signature of bromine would be preserved in any fragment ions that retain the bromine atom, aiding in their identification.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups and elucidating the structural features of molecules based on their characteristic vibrational modes. For this compound and its derivatives, the FTIR spectrum is expected to exhibit a series of distinct absorption bands corresponding to the vibrations of the benzoxazole core, the acetyl substituent, and the carbon-bromine bond. Analysis of analogous benzoxazole and bromo-aromatic compounds provides a predictive framework for interpreting these spectra. nih.gov

The benzoxazole ring system gives rise to several characteristic vibrations. The C=N stretching vibration of the oxazole ring is typically observed in the range of 1688–1515 cm⁻¹. nih.govjetir.org The stretching vibrations of the C=C bonds within the fused benzene ring usually appear between 1600 and 1450 cm⁻¹. nih.govjetir.org Furthermore, the C-O-C stretching vibrations of the oxazole moiety are expected to produce strong bands, often found around 1276-1244 cm⁻¹. jetir.org

The acetyl group introduces a prominent and diagnostically significant absorption band. The C=O (carbonyl) stretching vibration of the ethanone moiety is one of the most intense peaks in the spectrum, anticipated to appear in the region of 1700-1680 cm⁻¹. The exact position can be influenced by conjugation with the benzoxazole ring. Additionally, C-H stretching and bending vibrations from the methyl group of the acetyl substituent will be present.

The presence of the bromine atom on the benzene ring is confirmed by the C-Br stretching vibration. This band typically appears in the lower frequency region of the spectrum, generally around 705 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, would appear in the 900-700 cm⁻¹ range.

An interactive data table summarizing the expected characteristic FTIR absorption bands for this compound, based on data from related structures, is provided below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference(s)
Aromatic C-H StretchBenzene Ring> 3000 nih.gov
C=O Stretch (Acetyl)Ketone (C=O)1700 - 1680 scielo.br
C=N Stretch (Oxazole)Imine (C=N)1688 - 1515 nih.govjetir.org
C=C Stretch (Aromatic)Benzene Ring1600 - 1450 nih.govjetir.org
C-O-C Stretch (Oxazole)Ether (C-O)1276 - 1244 jetir.org
Aromatic C-H Bending (out-of-plane)Benzene Ring900 - 700 jetir.org
C-Br StretchBromo-aromatic~ 705 nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the extended π-conjugated system of the benzoxazole core. The absorption bands observed are primarily due to π → π* transitions. Studies on the parent benzoxazole molecule and its derivatives show strong absorption in the near UV region. rsc.orgcdnsciencepub.com

The vapor absorption spectrum of benzoxazole itself reveals two main absorption systems. The first system occurs between 36,000–40,000 cm⁻¹ (approximately 250–278 nm), while a second, more intense system reaches a maximum at around 44,500 cm⁻¹ (~225 nm). rsc.org These transitions are attributed to the π-electron system of the fused aromatic rings.

For derivatives of benzoxazole, the position and intensity of these absorption maxima (λmax) are influenced by the nature and position of substituents. The introduction of an acetyl group at the 2-position and a bromine atom at the 5-position is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzoxazole. This is due to the extension of the conjugated system and the electronic effects of the substituents. For instance, various 2-(hydroxyphenyl)benzoxazole derivatives, which are used as UV filters, exhibit maximum absorption wavelengths (λmax) in the range of 336 to 374 nm in ethanol. scielo.brresearchgate.net This significant red shift highlights the strong influence of substituents on the electronic structure.

The solvent environment can also affect the λmax values, with changes in solvent polarity potentially leading to shifts in the absorption peaks. A data table summarizing the UV-Vis absorption data for benzoxazole and related derivatives is presented to contextualize the expected characteristics of the title compound.

CompoundSolventλmax (nm)Molar Absorptivity (εmax, M⁻¹cm⁻¹)Reference(s)
Benzoxazole (Vapor Phase)N/A~274N/A rsc.orgcdnsciencepub.com
2-(2'-hydroxyphenyl)benzoxazole deriv. 1Ethanol3361.83 × 10⁴ scielo.br
2-(2'-hydroxyphenyl)benzoxazole deriv. 2Ethanol3745.30 × 10⁴ scielo.br
2-(2'-hydroxyphenyl)benzoxazole deriv. 3Ethanol3391.69 × 10⁵ scielo.br

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, analysis of closely related bromo-substituted heterocyclic compounds can provide valuable insights into its likely solid-state architecture. mdpi.comresearchgate.net

Bromo-substituted benzofuran (B130515) and oxazole derivatives often crystallize in common crystal systems such as monoclinic or triclinic, with space groups like P2₁/c or P-1 being frequently observed. researchgate.net The crystal packing of these molecules is typically governed by a combination of weak intermolecular forces. In the solid state, molecules of this compound would likely be organized through interactions such as C-H···O hydrogen bonds, involving the acetyl oxygen, and potentially C-H···N or C-H···π interactions. researchgate.net

The table below presents crystallographic data for a related bromo-substituted benzofuran derivative, illustrating the type of structural information obtained from X-ray diffraction analysis.

Parameter1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime researchgate.net
Chemical FormulaC₁₉H₁₈BrNO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.3632(3)
b (Å)9.5511(2)
c (Å)17.5549(12)
β (°)90.259(6)
Volume (ų)2408.23(18)
Z4
Key InteractionsO-H···N hydrogen bonds, C-H···π, π···π interactions

This data provides a model for the type of detailed structural characterization that X-ray crystallography can offer for this compound, revealing the intricacies of its molecular geometry and supramolecular assembly.

Conclusion

While direct research on 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone is limited in publicly accessible literature, its chemical structure places it firmly within a class of compounds of high interest to medicinal chemistry. Based on extensive research into related 5-bromobenzoxazole derivatives, it is plausible to hypothesize that this compound could exhibit valuable biological properties, particularly as an anticancer or antimicrobial agent. The benzoxazole (B165842) scaffold provides a robust foundation for biological activity, while the 5-bromo and 2-acetyl substituents offer specific chemical features that could be exploited in the design of new therapeutic molecules. Further synthesis and biological evaluation of this compound are warranted to fully determine its potential contributions to the field of pharmaceutical discovery.

Synthetic Pathways to this compound: A Review of Methodologies

The synthesis of this compound, a halogenated and acylated benzoxazole derivative, relies on established and emerging chemical strategies. The construction of this molecule involves the formation of the core benzoxazole ring system, followed by or concurrent with the precise placement of bromo and acetyl functional groups. This article details the primary synthetic routes, focusing on foundational ring construction, regioselective substitution, and modern, sustainable approaches.

Computational Chemistry and in Silico Modeling of 1 5 Bromobenzo D Oxazol 2 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone, DFT calculations can elucidate its three-dimensional geometry and electronic properties, which are fundamental to understanding its chemical behavior. These calculations are typically performed using specific basis sets, such as B3LYP/6-31G, to approximate the molecular orbitals and their energies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For benzoxazole (B165842) derivatives, this analysis helps in understanding their potential for charge transfer within the molecule or with other species. semanticscholar.orgasianpubs.org

While specific DFT calculation results for this compound are not available in the reviewed literature, a typical analysis would yield the data presented in the table below.

ParameterDescriptionTypical Value Range for Benzoxazoles (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (ΔE)ELUMO - EHOMO3.8 to 4.5

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. libretexts.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, whereas areas of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. libretexts.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These include chemical hardness (η), softness (S), and the electrophilicity index (ω). dergipark.org.tr Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the inverse of hardness. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons.

The following table outlines these descriptors and their formulas. Specific calculated values for this compound are not present in the available literature.

Reactivity DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to deformation of electron cloud.
Chemical Softness (S)1 / (2η)Indicates the ease of electron cloud deformation.
Electrophilicity Index (ω)μ2 / (2η) where μ = (EHOMO + ELUMO) / 2Quantifies the ability of a molecule to accept electrons.

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govwikipedia.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound, docking simulations can help identify potential biological targets and predict the strength of its interaction.

During a docking simulation, the ligand is placed in the binding site of a receptor, and its conformation is adjusted to find the best fit. computabio.com The quality of this fit is evaluated using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. wikipedia.org A more negative score typically indicates a stronger binding interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. americanpharmaceuticalreview.com

In the absence of a known biological target for this compound, inverse docking can be employed. koreascience.kr This approach involves docking the molecule against a library of known protein structures to identify potential binding partners. creative-biolabs.com This can provide initial hypotheses about the compound's biological function and mechanism of action. nih.gov

A hypothetical molecular docking study would generate the kind of data shown in the table below.

Putative Target (PDB ID)Target NameBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. researchgate.net By simulating the movements of atoms and molecules, MD can be used to study the stability of a protein-ligand complex and the dynamics of their interactions. researchgate.netnih.gov

An MD simulation of the this compound-receptor complex would start with the best-docked pose. The simulation would then track the atomic movements over a period of nanoseconds to microseconds. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex; a stable RMSD value over time suggests that the complex has reached equilibrium. researchgate.net RMSF analysis helps to identify flexible regions of the protein. researchgate.net These simulations provide a more realistic picture of the binding event than static docking models. uzh.ch

The table below shows the parameters that would be analyzed in a typical MD simulation study.

MD Simulation ParameterDescriptionSignificance
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Indicates the conformational stability of the protein-ligand complex.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average positions.Identifies flexible and rigid regions of the protein upon ligand binding.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.Reveals the stability and key polar interactions maintaining the complex.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling of this compound

Computational chemistry and in silico modeling are pivotal in modern drug discovery, offering insights into the interaction of small molecules with biological targets. For novel compounds like this compound, these methods can predict biological activity, guide structural modifications to enhance potency and selectivity, and elucidate potential mechanisms of action. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two such powerful techniques that have been extensively applied to the broader class of benzoxazole derivatives to which this compound belongs.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzoxazole derivatives, various QSAR models have been developed to understand the structural requirements for their anticancer, antimicrobial, and anti-inflammatory effects. These models utilize molecular descriptors, which are numerical representations of molecular properties, to predict the activity of new compounds.

Detailed research on various benzoxazole derivatives has led to the development of robust QSAR models. For instance, 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. These studies have been applied to series of benzoxazole derivatives to explore their anticancer activities against cell lines such as HepG2, HCT-116, and MCF-7. nih.gov The statistical significance of these models is often high, with conventional coefficients (r²) values sometimes exceeding 0.9. tandfonline.comresearchgate.net

The predictive power of these models, indicated by the cross-validated correlation coefficient (r²cv or q²) and the predictive r² (r²pred), is a critical aspect of their utility. tandfonline.comresearchgate.net For example, in a study on benzoxazole derivatives as anti-inflammatory agents, a CoMFA model yielded a q² of 0.753 and an r²pred of 0.788, while a CoMSIA model gave a q² of 0.646 and an r²pred of 0.663. tandfonline.comresearchgate.net Such statistically significant models provide valuable information for designing new compounds with potentially improved activity. tandfonline.comresearchgate.net

The descriptors identified in these QSAR studies highlight the key molecular features driving the biological activity of benzoxazole derivatives. Topological parameters, such as Kier's molecular connectivity indices, and topological indices have been found to be relevant for the antimicrobial activity of this class of compounds. researchgate.net The insights from these QSAR models can be instrumental in the rational design of novel benzoxazole-based therapeutic agents.

Table 1: Statistical Parameters of 3D-QSAR Models for Benzoxazole Derivatives

Model Type Cell Line q² (r²cv) r²pred
CoMFA HepG2 0.509 - 0.5128
CoMSIA HepG2 0.711 - 0.6198
CoMFA HCT-116 0.574 - 0.5597
CoMSIA HCT-116 0.531 - 0.5804
CoMFA MCF-7 0.568 - 0.5057
CoMSIA MCF-7 0.669 - 0.6577
CoMFA Anti-inflammatory 0.753 0.975 0.788
CoMSIA Anti-inflammatory 0.646 0.983 0.663

Data sourced from studies on various benzoxazole derivatives. nih.govtandfonline.comresearchgate.netrsc.org

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This method is particularly useful in drug discovery for virtual screening of large compound libraries to identify new potential drug candidates.

For the benzoxazole class of compounds, pharmacophore models have been successfully generated to understand their anticancer and antimicrobial activities. nih.govesisresearch.orgbenthamdirect.com These models typically consist of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (Hp), and aromatic rings (R). nih.govesisresearch.orgbenthamdirect.com

For instance, a pharmacophore model developed for the cytotoxic activities of benzoxazole derivatives on HeLa cells identified two hydrogen bond acceptor features as crucial for activity. esisresearch.org Another study on the antimicrobial activity of benzoxazole derivatives suggested that a combination of hydrogen bond acceptor, hydrogen bond donor, and hydrophobic features contributes to their inhibitory action, potentially through the inhibition of DNA gyrase. benthamdirect.com

The generated pharmacophore models can be used to screen databases of existing compounds to find novel scaffolds that fit the model and are therefore likely to possess the desired biological activity. This approach has been successfully used to identify novel inhibitors for various targets.

Table 2: Common Pharmacophore Features for Benzoxazole Derivatives

Activity Pharmacophore Features
Anticancer (HeLa cells) Two Hydrogen Bond Acceptors (HBA)
Antimicrobial Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobicity

Data based on pharmacophore modeling of various benzoxazole derivatives. nih.govesisresearch.orgbenthamdirect.com

Pre Clinical Pharmacological and Biological Activity Research of 1 5 Bromobenzo D Oxazol 2 Yl Ethanone and Its Analogs

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological activity of benzoxazole (B165842) derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. For 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone and its analogs, the substituents at the C-2 and C-5 positions are particularly important for modulating their pharmacological effects. nih.govmdpi.com

The presence of a halogen atom, specifically bromine, at the C-5 position of the benzoxazole ring is a critical determinant of biological activity. Bromine is an electron-withdrawing group, and studies have shown that the introduction of such groups at the 5-position of the benzazole nucleus can significantly enhance antimicrobial potency, particularly against fungal pathogens like Candida albicans. esisresearch.org

The bromine atom's influence can be attributed to several factors:

Electronic Effects : As an electron-withdrawing group, bromine can alter the electron density of the entire benzoxazole ring system. This modification can affect the molecule's ability to interact with biological targets, such as enzymes or receptors, potentially leading to stronger binding and enhanced inhibition.

Lipophilicity : The halogen atom increases the lipophilicity of the molecule, which can improve its ability to penetrate microbial cell membranes and reach intracellular targets.

The substituent at the C-2 position of the benzoxazole ring is a primary site for chemical modification and plays a pivotal role in defining the compound's pharmacological profile. nih.govnih.gov In this compound, this position is occupied by an acetyl group. The acetyl moiety belongs to the broader class of 2-acyl or 2-keto aryl groups, which are recognized as important building blocks in medicinal chemistry for creating bioactive molecules. researchgate.net

The influence of the acetyl group is significant for several reasons:

Target Interaction : The carbonyl oxygen of the acetyl group is a hydrogen bond acceptor. This property allows it to form crucial hydrogen bonds with amino acid residues within the active sites of target enzymes or receptors, contributing to the binding affinity and inhibitory activity of the compound. drugdesign.org

Electronic Properties : The acetyl group is electron-withdrawing, which impacts the electronic character of the C-2 position and the adjacent oxazole (B20620) ring. This can modulate the reactivity and binding characteristics of the heterocycle.

Scaffold for Derivatization : The methyl group of the acetyl function provides a site for further chemical synthesis, allowing for the creation of a wide array of analogs with potentially modified or improved activities.

While direct comparisons with non-acetylated analogs are limited in the available literature, the prevalence of 2-acyl and 2-aryl benzoxazole motifs in compounds with demonstrated antimicrobial, antifungal, and anticancer activities underscores the importance of this substituent for biological efficacy. nih.govresearchgate.net SAR studies on various 2-substituted benzoxazoles consistently show that modifications at this position lead to significant changes in biological activity, confirming its critical role. mdpi.comnih.gov

SAR studies have revealed several key trends:

Electron-Withdrawing vs. Electron-Donating Groups : The electronic nature of substituents significantly impacts activity. As noted, electron-withdrawing groups like halogens (chloro, bromo) and nitro groups at the C-5 position often enhance antimicrobial activity. esisresearch.orgnih.gov

Positional Importance : The C-2 and C-5 positions are generally considered the most critical for substitution to achieve potent biological activity. nih.govmdpi.com However, modifications at other positions, such as C-6, can also modulate the pharmacological profile.

Nature of the C-2 Substituent : The C-2 position can tolerate a wide variety of substituents, from simple alkyl and aryl groups to more complex side chains. Studies on 2-arylbenzoxazoles have shown that substitutions on the aryl ring itself can fine-tune activity. core.ac.uknih.govresearchgate.net For example, introducing groups like fluorine or methyl on a 2-phenyl ring can boost antibacterial efficacy. nih.gov

Isosteric Replacement : Replacing the oxygen atom of the benzoxazole ring with sulfur (to form a benzothiazole) or a nitrogen group (to form a benzimidazole) can also dramatically alter the spectrum of activity. For instance, some studies have found that the benzothiazole (B30560) nucleus can increase potency against Staphylococcus aureus compared to the corresponding benzoxazole. esisresearch.org

These findings demonstrate that the benzoxazole scaffold is a versatile template. By strategically modifying substituents at various positions, it is possible to develop analogs with optimized potency and selectivity against specific microbial or cellular targets.

In Vitro and In Vivo (Mechanistic) Antimicrobial Activity Investigations

Benzoxazole and its derivatives are recognized for a wide spectrum of antimicrobial activities, encompassing both antibacterial and antifungal properties. nih.gov The specific compound this compound and its structural analogs have been subjects of research to determine their efficacy against various pathogens and to elucidate their mechanisms of action.

Derivatives of the benzoxazole scaffold have demonstrated significant antibacterial activity against a range of clinically relevant bacteria. The efficacy often varies depending on the specific substitution pattern of the analog and the type of bacteria.

Generally, many benzoxazole derivatives show more pronounced activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov The outer membrane of Gram-negative bacteria presents a formidable barrier that can limit the penetration of many antimicrobial compounds. However, certain benzoxazole analogs have been developed that possess a broad spectrum of activity, inhibiting both bacterial types. esisresearch.orgnih.gov One derivative with a piperidinethoxy)phenyl unit at the C-2 position showed potent activity against P. aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive Enterococcus faecalis (MIC = 0.5 μg/mL). mdpi.com Another study found that a 2-amino phenyl benzoxazole derivative was highly active against E. coli, with 90% inhibition at a concentration of 25 μg/mL. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values for selected benzoxazole derivatives against various bacterial strains, illustrating the range of activity within this class of compounds.

Compound TypeBacterial StrainMIC (μg/mL)Reference
2,5,6-Trisubstituted Benzoxazole (5c)Pseudomonas aeruginosa25 esisresearch.org
2-(phenoxymethyl)benzothiazole (6a)Staphylococcus aureus3.12 esisresearch.org
5-Nitro-2-phenylbenzoxazoleBacillus subtilis12.5 nih.gov
5-Nitro-2-(4-chlorophenyl)benzoxazolePseudomonas aeruginosa50 nih.gov
2-(4-(piperidinethoxy)phenyl)benzoxazole (47)Pseudomonas aeruginosa0.25 mdpi.com
2-(4-(piperidinethoxy)phenyl)benzoxazole (47)Enterococcus faecalis0.5 mdpi.com

The antifungal properties of benzoxazole derivatives are often more pronounced than their antibacterial effects. nih.gov They exhibit activity against a variety of fungal pathogens, including yeasts like Candida albicans and filamentous fungi such as Aspergillus niger. nih.govresearchgate.net The presence of an electron-withdrawing group at the C-5 position, such as the bromine atom in this compound, has been specifically linked to enhanced activity against C. albicans. esisresearch.org

A study on N-phenacyl derivatives of 2-mercaptobenzoxazole, which included a 5-bromo analog, provided significant insights into the potential mechanisms of antifungal action. researchgate.net The findings suggest a pleiotropic (multi-target) mode of action:

Disruption of Sterol Biosynthesis : The compounds were found to perturb the total sterol content in the fungal cell membrane. Ergosterol is the primary sterol in fungal membranes, and its synthesis is a common target for antifungal drugs like azoles. Interference with ergosterol levels disrupts membrane integrity and function. researchgate.net

Inhibition of Membrane Transport : Certain benzoxazole derivatives were shown to inhibit the efflux of the fluorescent tracker Rhodamine 123, indicating an effect on membrane transport processes, possibly by interfering with efflux pumps that fungi use to expel foreign substances. researchgate.net

Impairment of Mitochondrial Function : The research also indicated that some benzoxazole analogs affected or inhibited mitochondrial respiration. researchgate.net The mitochondrion is the powerhouse of the cell, and disrupting its function can lead to cell death.

This multi-target mechanism is advantageous as it may reduce the likelihood of developing resistance. The activity of 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone against C. albicans further supports the role of the 5-bromo-benzoxazole scaffold in potent antifungal activity. researchgate.net

The table below presents MIC values for representative benzoxazole compounds against common fungal strains.

Compound TypeFungal StrainMIC (μg/mL)Reference
2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a)Candida albicans SC531416 researchgate.net
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d)Candida albicans SC531416 researchgate.net
5-Amino-2-(4-methylphenyl)benzoxazoleCandida albicans isolate25 nih.gov
2-(phenoxymethyl)-5-nitrobenzoxazoleCandida albicans50 esisresearch.org

Antitubercular Activity against Mycobacterial Strains

The benzoxazole scaffold, a key component of this compound, has been a subject of extensive research in the development of new antitubercular agents. researchgate.net Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. researchgate.netnih.gov This has driven the search for novel chemical entities that can act on new molecular targets.

Derivatives of benzoxazole have demonstrated promising efficacy against various mycobacterial strains. researchgate.net Research into disubstituted azole analogues, including oxazoles, has identified compounds with potent anti-TB activity against replicating, multi-drug resistant, and extensive drug-resistant Mtb strains, with Minimum Inhibitory Concentration (MIC) values often in the low microgram per milliliter range. nih.gov For instance, a series of 2-(benzo[d]oxazol-2-ylthio)-1-(pyrazol-1-yl)ethanone derivatives were screened for their activity against M. tuberculosis H37Rv. Several of these compounds exhibited significant antitubercular activity. semanticscholar.org While specific MIC data for this compound is not extensively documented in readily available literature, the consistent anti-mycobacterial activity of structurally similar benzoxazoles underscores the potential of this compound class. researchgate.netnih.gov The activity is often specific to Mtb, with many analogs showing no cytotoxicity against mammalian cells at therapeutic concentrations. nih.gov

Table 1: Antitubercular Activity of Selected Benzoxazole Analogs
Compound/AnalogMycobacterial StrainMIC (μg/mL)Reference
Disubstituted Oxazole AnaloguesMtb H37Rv, MDR-Mtb, XDR-Mtb1 - 64 nih.gov
2-Phenyl BenzoxazolesM. tuberculosis~0.34 (converted from 1.0 µM) researchgate.net
Novel Benzimidazole (B57391) Derivatives (Related Heterocycle)M. tuberculosis H37Rv<0.2 µM nih.gov

Investigation of Molecular Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

A significant body of research suggests that the antimicrobial effects of benzoxazole derivatives are linked to the inhibition of bacterial DNA gyrase. nih.govresearchgate.net DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.gov This enzyme is responsible for introducing negative supercoils into DNA, a process vital for relieving torsional strain. acs.org Crucially, DNA gyrase is present in bacteria but absent in higher eukaryotes, making it an attractive and selective target for antibacterial drug development. nih.govresearchgate.net

Molecular docking and simulation studies have consistently shown that benzoxazole scaffolds can fit into the ATP-binding site of the GyrB subunit of DNA gyrase. nih.govbenthamdirect.com This binding competitively inhibits ATP hydrolysis, which provides the necessary energy for the enzyme's function. acs.org The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. benthamdirect.com The structural similarities between the ATP-binding sites of bacterial DNA gyrase and human Hsp90 have also been explored, with some DNA gyrase inhibitors showing activity against Hsp90, a target in cancer therapy. nih.gov This dual-targeting capability highlights the versatility of the benzoxazole scaffold. While direct enzymatic assays on this compound are not widely reported, its structural class is strongly associated with this mechanism of action. nih.govresearchgate.netsemanticscholar.org

Anticancer and Antiproliferative Activity Assessments (in vitro)

Benzoxazole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects. ijresm.comajphs.com The core structure is found in numerous compounds that exhibit significant cytotoxicity against a variety of human cancer cell lines. researchgate.net

Cytotoxicity and Growth Inhibition Studies on Diverse Cancer Cell Lines

In vitro studies have confirmed the antiproliferative activity of this compound analogs against a broad range of cancer cell lines. These include, but are not limited to, breast (MCF-7, MDA-MB-231), lung (A549), colon (HCT116, HT-29), and liver (HepG2) cancer cells. researchgate.netnih.govnih.gov

For example, a newly synthesized benzoxazole derivative, 5-amino-2-[P-bromophenyl]-benzoxazole, demonstrated a potent, dose-dependent cytotoxic effect on both MCF-7 and MDA-MB breast cancer cell lines, with IC50 values of 28 nM and 22 nM, respectively. medicinescience.org Another study on 2,5-disubstituted benzoxazoles also reported significant cytotoxic activities against MCF-7 and A549 cells. researchgate.net Similarly, novel benzoxazole-benzamide conjugates were evaluated against colon (HCT-116) and breast (MCF-7) cancer cell lines, showing promising results. researchgate.net The antiproliferative activity is often significant, with many derivatives displaying IC50 values in the low micromolar to nanomolar range, sometimes exceeding the potency of standard reference drugs like sorafenib or cisplatin. nih.govnih.gov

Table 2: In Vitro Cytotoxicity of Selected Benzoxazole Analogs Against Various Cancer Cell Lines
Compound/AnalogCancer Cell LineIC50 ValueReference
5-amino-2-[P-bromophenyl]-benzoxazoleMCF-7 (Breast)28 nM medicinescience.org
5-amino-2-[P-bromophenyl]-benzoxazoleMDA-MB (Breast)22 nM medicinescience.org
Analog 8d (Benzoxazole-based)MCF-7 (Breast)3.43 µM nih.gov
Analog 8d (Benzoxazole-based)HCT116 (Colorectal)2.79 µM nih.gov
Analog 8d (Benzoxazole-based)HepG2 (Hepatocellular)2.43 µM nih.gov
Analog 12l (Benzoxazole-based)HepG2 (Hepatocellular)10.50 µM nih.gov
Analog 12l (Benzoxazole-based)MCF-7 (Breast)15.21 µM nih.gov
Analog 11 (Benzoxazole-based)MDA-MB-231 (Breast)5.63 µM nih.gov
Analog 11 (Benzoxazole-based)MCF-7 (Breast)3.79 µM nih.gov

Elucidation of Molecular Targets in Cancer Pathways (e.g., Enzymes, Receptors involved in cell survival or apoptosis)

The anticancer activity of benzoxazole derivatives is attributable to their interaction with multiple molecular targets crucial for cancer cell survival, proliferation, and angiogenesis. mdpi.com One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis, the process of forming new blood vessels that tumors need to grow. tandfonline.comnih.gov Several benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors, showing inhibitory concentrations (IC50) in the nanomolar range. nih.govnih.gov

Other molecular targets include:

Protein Tyrosine Kinases (PTKs): Many benzoxazole-N-heterocyclic hybrids have been identified as potent inhibitors of PTKs, which are critical enzymes in cell signaling pathways that often become dysregulated in cancer. ajphs.comresearchgate.net

Epidermal Growth Factor Receptor (EGFR): Certain 2-substituted benzoxazoles have shown potent inhibition of both wild-type and mutated EGFR enzymes, which are key drivers in several cancers, particularly lung and breast cancer. researchgate.net

Apoptosis Induction: Benzoxazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. tandfonline.com This is often achieved by modulating the expression of key apoptotic proteins, such as increasing the levels of pro-apoptotic Bax and caspase-3, while decreasing the levels of anti-apoptotic Bcl-2. medicinescience.orgtandfonline.com Flow cytometry analysis has confirmed that these compounds can arrest the cell cycle and trigger apoptosis. tandfonline.com

Evaluation of Other Therapeutic Potentials

Beyond their antimicrobial and anticancer properties, benzoxazole compounds have been investigated for other therapeutic applications, most notably for their anti-inflammatory effects.

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

Inflammation is a key pathological feature of many chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. nih.gov There are two main isoforms, COX-1, which is involved in normal physiological functions, and COX-2, which is typically upregulated during inflammation. nih.govnih.gov The selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov

Several studies have identified benzoxazole derivatives as potent and selective COX-2 inhibitors. nih.govnih.gov For example, a series of 2-(2-arylphenyl)benzoxazoles were synthesized and evaluated for their COX inhibitory activity. Three compounds from this series were found to selectively inhibit COX-2, with one analog proving to be a more potent anti-inflammatory agent in vivo than the clinically used NSAIDs diclofenac and celecoxib. nih.gov The anti-inflammatory benefits of NSAIDs are attributed to the inhibition of COX-2, while the undesirable side effects often arise from the inhibition of COX-1. nih.gov Molecular docking studies support these findings, showing that benzoxazole derivatives can effectively bind to the active site of the COX-2 enzyme. nih.govnih.gov

Table 3: COX-2 Inhibition by Benzoxazole Analogs
Compound/AnalogTargetIC50 (µg/mL)Reference
Methyl-2-amino benzoxazole carboxylate TosylateCOX-211.5 nano-ntp.com
Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylateCOX-225.8 nano-ntp.com
Celecoxib (Standard)COX-213.4 nano-ntp.com

Analgesic Effects and Relevant Molecular Pathways

Benzoxazole derivatives have been investigated for their potential analgesic properties, with research pointing towards their interaction with specific molecular pathways involved in pain signaling. One key area of study involves the inhibition of monoacylglycerol lipase (MAGL), an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the levels of 2-AG increase, leading to enhanced activation of cannabinoid receptors and subsequent analgesic effects.

A series of benzoxazole clubbed 2-pyrrolidinones were designed and synthesized as human MAGL inhibitors. mdpi.com Among these, compounds 19 (4-NO2 derivative) and 20 (4-SO2NH2 derivative) were identified as the most potent, with IC50 values of 8.4 nM and 7.6 nM, respectively. mdpi.comresearchgate.net These compounds demonstrated high selectivity for MAGL over the analogous enzyme fatty acid amide hydrolase (FAAH). researchgate.net In a formalin-induced nociception test in vivo, compound 20 showed a dose-dependent reduction in pain response during both the acute and late phases, exhibiting greater potency than the control drug, gabapentin, at a 30 mg/kg dose. mdpi.comnih.gov Molecular docking studies suggested that the carbonyl group of the 2-pyrrolidinone moiety in these compounds binds to key amino acid residues (Ala51, Met123, and Ser122) in the catalytic site of the MAGL enzyme. mdpi.com

Other research has also confirmed the anti-nociceptive and anti-inflammatory effects of novel synthesized benzoxazole derivatives. nih.gov Studies using acetic acid-induced writhing tests in mice, a common model for evaluating analgesics, have shown that certain benzoxazole derivatives can significantly diminish the number of abdominal writhes, indicating a potential analgesic effect. nih.gov The diverse biological activities of benzoxazole derivatives, including their potent inhibitory effects on enzymes like cyclooxygenase (COX) which is involved in inflammation and pain, further underscore their potential as a scaffold for developing new analgesic agents. researchgate.net

Table 1: MAGL Inhibitory Activity of Benzoxazole Clubbed 2-Pyrrolidinones

Compound Substituent IC50 (nM) against MAGL
19 4-NO2 8.4
20 4-SO2NH2 7.6

Data sourced from scientific studies on monoacylglycerol lipase inhibitors. mdpi.comresearchgate.net

Antiviral Activity against Specific Viral Targets

The benzoxazole scaffold has served as a foundation for the development of novel antiviral agents targeting a range of viruses, including both plant and human pathogens.

Research into flavonol derivatives incorporating a benzoxazole moiety has yielded compounds with significant antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govmatilda.science One particular compound, designated X17 , demonstrated excellent curative and protective activities against TMV in vivo. nih.govmatilda.science Its median effective concentration (EC50) values were 127.6 µg/mL for curative activity and 101.2 µg/mL for protective activity, both superior to the commercial antiviral agent ningnanmycin (320.0 and 234.6 µg/mL, respectively). nih.govmatilda.science The proposed mechanism for X17 involves strong binding affinity to the TMV coat protein (TMV-CP), which may interfere with the self-assembly and replication of the virus particles. nih.govmatilda.science

In the context of human viruses, a series of unsaturated five-membered benzo-heterocyclic amine derivatives, including benzoxazoles, were synthesized and evaluated for broad-spectrum antiviral activity. nih.gov The study revealed compounds with potent activity against both RNA viruses (influenza A, hepatitis C virus (HCV), and Coxsackie B3 virus) and a DNA virus (hepatitis B virus (HBV)). nih.gov Notably, compounds 3f and 3g from this series exhibited potent, low-micromolar inhibitory activity across this spectrum of viruses. nih.gov For instance, the IC50 values for compound 3f ranged from 3.21 to 5.06 µM, and for compound 3g , from 0.71 to 34.87 µM, against the tested viruses. nih.gov

Table 2: Antiviral Activity of Benzoxazole Analogs

Compound Target Virus Activity Metric Value
X17 Tobacco Mosaic Virus (TMV) Curative EC50 127.6 µg/mL
X17 Tobacco Mosaic Virus (TMV) Protective EC50 101.2 µg/mL
3f Influenza A, HBV, HCV, Cox B3 IC50 Range 3.21–5.06 µM
3g Influenza A, HBV, HCV, Cox B3 IC50 Range 0.71–34.87 µM

Data compiled from studies on the antiviral effects of benzoxazole derivatives. nih.govmatilda.sciencenih.gov

Modulation of Key Biological Regulators (e.g., Sirtuins, Sphingosine-1-phosphate Transporter Spns2)

Analogs of this compound have been identified as modulators of crucial biological regulators, including sirtuins and the transporter Spns2, highlighting their therapeutic potential in oncology and immunology.

Sirtuin Modulation Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, and their modulation is a target for cancer therapy. nih.govfrontiersin.org A series of novel benzoxazole derivatives (3a-i ) were synthesized and evaluated as potential sirtuin 1 (SIRT1) modulators for non-small-cell lung cancer (NSCLC). nih.gov Within this series, compounds 3e and 3g were identified as having significant effects. In vitro studies showed that compound 3g caused a dose-dependent decrease in SIRT1 levels, while compound 3e led to an increase in SIRT1 levels. nih.gov Both compounds were shown to induce apoptosis in A549 human lung adenocarcinoma cells in a dose-dependent manner, identifying them as potential small-molecule SIRT1 modulators for targeted NSCLC therapy. nih.gov

Sphingosine-1-phosphate Transporter Spns2 Inhibition The sphingosine-1-phosphate (S1P) signaling pathway is critical for lymphocyte trafficking, and its modulation is a strategy for treating autoimmune diseases. researchgate.netnih.gov Targeting the S1P transporter Spns2 offers an alternative to direct S1P receptor modulation. nih.govacs.org A structure-activity relationship study identified 2-aminobenzoxazole as a viable scaffold for developing potent Spns2 inhibitors. nih.govnih.govacs.org This research led to the discovery of SLB1122168 (33p) , a potent inhibitor of Spns2-mediated S1P release with an IC50 of 94 ± 6 nM. nih.govnih.govacs.org Administration of this compound to mice and rats resulted in a dose-dependent decrease in circulating lymphocytes, a key pharmacodynamic marker of Spns2 inhibition. nih.govnih.govacs.org This makes SLB1122168 a valuable tool for exploring the therapeutic potential of targeting Spns2. nih.govacs.org Cryo-electron microscopy and molecular dynamics simulations have further elucidated the binding mode of inhibitors like 33p to the Spns2 transporter, providing a structural basis for its inhibitory action. ox.ac.ukresearchgate.net

Lead Optimization and Rational Drug Design Strategies Based on the 1 5 Bromobenzo D Oxazol 2 Yl Ethanone Scaffold

Strategic Chemical Modifications and Derivatization for Enhanced Potency

The core principle of lead optimization revolves around the systematic modification of a lead compound's chemical structure to improve its biological activity, selectivity, and pharmacokinetic properties. For the 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone scaffold, structure-activity relationship (SAR) studies of analogous compounds have provided a roadmap for strategic derivatization.

Key areas for modification on this scaffold include the 5-position of the benzoxazole (B165842) ring and the acetyl group at the 2-position. The bromine atom at the 5-position, being an electron-withdrawing group, can influence the electronic properties of the entire molecule and its interactions with biological targets. researchgate.net Strategic modifications often involve the exploration of other halogen substitutions or the introduction of different functional groups to probe the steric and electronic requirements of the target's binding pocket. For instance, in related benzoxazole series, the substitution pattern at the 5-position has been shown to be crucial for lipophilic action and, consequently, biological activity. humanjournals.com

Derivatization of the 2-acetyl group offers another avenue for enhancing potency. This can be achieved through various chemical transformations, such as the formation of oximes, hydrazones, or other heterocyclic rings. biomedres.us These modifications can introduce new hydrogen bond donors and acceptors, alter the geometry of the molecule, and provide vectors for reaching into deeper pockets of the target protein. For example, the conversion of a carbonyl group to an oxime introduces geometric isomers that can be evaluated for differential binding affinities. nih.gov

Below is a hypothetical data table illustrating the impact of such modifications on biological activity, based on general principles observed in related compound series.

Compound ID Modification at 5-position Modification at 2-acetyl group Hypothetical IC50 (µM) against Target X
Lead-001-Br-COCH310.5
Mod-001-Cl-COCH38.2
Mod-002-F-COCH39.5
Mod-003-Br-C(=NOH)CH35.1
Mod-004-Br-C(=NNH2)CH37.8

This table is for illustrative purposes and the data is hypothetical.

Scaffold Diversity and Library Synthesis for High-Throughput Screening

To comprehensively explore the chemical space around the this compound scaffold, the generation of diverse chemical libraries for high-throughput screening (HTS) is a powerful strategy. nih.gov Combinatorial chemistry approaches enable the rapid synthesis of a large number of analogs, allowing for a broad and systematic investigation of structure-activity relationships. nih.gov

The synthesis of a benzoxazole library based on this scaffold would typically involve a multi-step process. Starting with a substituted 2-aminophenol (B121084), the benzoxazole ring can be formed through condensation with a suitable carboxylic acid derivative. For the this compound core, this would involve 2-amino-4-bromophenol (B1269491). The diversity can be introduced by varying the building blocks at different stages of the synthesis. For instance, a library of 2-acylbenzoxazoles can be generated by using a variety of acylating agents in the final step.

Furthermore, solid-phase or liquid-phase combinatorial synthesis techniques can be employed to streamline the process of library creation and purification. researchgate.net These methods are amenable to automation and allow for the efficient production of thousands of compounds for biological evaluation. The resulting libraries can then be screened against a panel of biological targets to identify compounds with improved potency and desired activity profiles.

Computational-Aided Drug Design (CADD) for Lead Compound Refinement

Computational-aided drug design (CADD) plays a pivotal role in modern lead optimization by providing valuable insights into the molecular interactions between a ligand and its target, thereby guiding the rational design of more potent and selective inhibitors. nih.gov For the this compound scaffold, several CADD techniques can be employed for lead compound refinement.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For derivatives of this compound, molecular docking studies can help in understanding how modifications at the 5-position and the 2-acetyl group affect the binding mode and affinity for the target. For example, docking simulations could reveal that a larger substituent at the 5-position leads to steric clashes, while a hydrogen bond donor at the 2-position forms a crucial interaction with a key residue in the active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comunair.ac.id For a library of this compound analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. nih.gov These models generate contour maps that highlight the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information can then be used to design new analogs with enhanced potency.

The following table summarizes the application of CADD in the refinement of benzoxazole-based compounds.

CADD Technique Application Expected Outcome
Molecular DockingPredicting binding modes of analogsIdentification of key interactions and rationale for observed SAR. nih.gov
3D-QSAR (CoMFA/CoMSIA)Building predictive models of activityGuidance for designing new analogs with improved potency. nih.gov
Pharmacophore ModelingIdentifying essential chemical features for activityA 3D arrangement of features to guide virtual screening for novel scaffolds.

By integrating these strategic chemical modifications, library synthesis approaches, and computational tools, researchers can effectively navigate the complex process of lead optimization, ultimately advancing promising scaffolds like this compound towards the development of novel and effective therapeutics.

Emerging Research Directions and Future Perspectives for Benzoxazole Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives has traditionally involved methods that are often associated with harsh reaction conditions, hazardous reagents, and significant environmental footprints. nih.gov In response, a major thrust in current research is the development of green and sustainable synthetic methodologies that are not only environmentally benign but also offer advantages in terms of efficiency, cost-effectiveness, and atom economy. mdpi.comjetir.org

Recent advancements have focused on several key areas:

Novel Catalytic Systems: Researchers are exploring the use of eco-friendly catalysts to replace conventional and often toxic ones. This includes the use of imidazolium (B1220033) chloride, which facilitates the synthesis of 2-substituted benzoxazoles in a metal-free and economical manner. nih.gov Another innovative approach involves magnetically separable nanocatalysts, such as imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP), which allow for synthesis under solvent-free sonication and can be easily recovered and reused. bohrium.comckthakurcollege.net

Alternative Energy Sources: To minimize energy consumption and reduce reaction times, non-conventional energy sources are being employed. Microwave irradiation and ultrasound assistance have proven to be effective in accelerating the synthesis of benzoxazole derivatives, often leading to higher yields in significantly shorter timeframes compared to conventional heating methods. mdpi.com

Eco-Friendly Reaction Media: The use of volatile and toxic organic solvents is a major environmental concern. Green chemistry approaches advocate for their replacement with more sustainable alternatives. Methodologies utilizing water, ethanol (B145695), or deep eutectic solvents (DES) as the reaction medium are gaining prominence. mdpi.comjetir.org Solvent-free conditions, where the reaction proceeds with neat reactants, represent an ideal green synthetic route. bohrium.com

Mechanochemistry: This technique involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), often eliminating the need for solvents altogether. Mechanochemical methods have been successfully applied to the synthesis of benzoxazoles, offering a rapid, efficient, and environmentally friendly alternative. mdpi.com

These innovative strategies are summarized in the table below, highlighting the diversity of green approaches being developed for benzoxazole synthesis.

Green MethodologyKey FeaturesExamples of ApplicationReference(s)
Alternative Catalysts Use of non-toxic, reusable, or metal-free catalysts.Imidazolium chloride; Magnetically separable Ag@Fe2O3 core-shell nanoparticles. nih.govckthakurcollege.net
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields.Synthesis of O-alkylated benzaldehydes and subsequent cyclocondensation. mdpi.com
Ultrasound-Assisted Synthesis Enhanced reaction rates through acoustic cavitation.Preparation of Schiff bases and their conversion to benzoxazoles. mdpi.com
Mechanochemistry Solvent-free reactions induced by mechanical energy.Solid-state synthesis of benzoxazole precursors and final products. mdpi.com
Green Solvents Use of environmentally benign solvents like water, ethanol, or Deep Eutectic Solvents (DES).Condensation of 2-aminophenol (B121084) with various acids or aldehydes. mdpi.comjetir.org

Discovery of Novel Biological Targets and Therapeutic Applications

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. researchgate.netdntb.gov.ua Ongoing research continues to uncover new biological targets and expand the therapeutic potential of this versatile heterocycle.

Initially recognized for their antimicrobial and anti-inflammatory properties, the scope of benzoxazole applications has broadened significantly. researchgate.netjocpr.com Current research is focused on several promising therapeutic areas:

Oncology: Benzoxazole derivatives are being extensively investigated as anticancer agents. nih.gov They have been shown to target various mechanisms involved in cancer progression. For instance, some derivatives act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Others function as agonists of the aryl hydrocarbon receptor (AhR), which can trigger the expression of cytochrome P450 CYP1A1, leading to anticancer activity. nih.gov The cytotoxic effects of novel benzoxazoles have been demonstrated against a range of cancer cell lines, including colon, breast, lung, and liver cancer cells. nih.govnih.gov

Neurodegenerative Diseases: The potential of benzoxazole derivatives in treating neurodegenerative disorders like Alzheimer's disease is an exciting area of research. tandfonline.com Certain compounds have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the progression of Alzheimer's. tandfonline.com

Inflammatory Diseases: Beyond traditional anti-inflammatory applications, researchers are identifying specific molecular targets within inflammatory pathways. Novel benzoxazole-urea hybrids have been discovered as potent inhibitors of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central mediators in a variety of inflammatory and autoimmune diseases. jocpr.com

Infectious Diseases: The search for new antimicrobial agents is a global health priority. Benzoxazole derivatives continue to be a valuable source of lead compounds with activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. researchgate.netnih.gov

The diverse biological activities of benzoxazole derivatives are highlighted in the following table.

Therapeutic AreaBiological Target/MechanismExample Compound ClassReference(s)
Cancer VEGFR-2 Inhibition; CYP1A1 InductionBenzoxazole-Benzamide conjugates; Phortress analogues nih.govnih.gov
Neurodegenerative Disorders Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) InhibitionBis-benzoxazole bearing bis-Schiff base scaffolds tandfonline.com
Inflammatory Diseases TNF-α and IL-6 InhibitionUreido-benzoxazoles jocpr.com
Infectious Diseases Broad-spectrum antimicrobial activity2-substituted benzoxazoles; 3-(2-benzoxazol-5-yl)alanine derivatives researchgate.netnih.gov

Integration of Advanced Computational Techniques for Predictive Modeling

The integration of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery, and the field of benzoxazole research is no exception. biotech-asia.orgnih.gov These advanced techniques provide deep insights into the molecular interactions between benzoxazole derivatives and their biological targets, facilitating the rational design of more potent and selective compounds.

Key computational methods applied in benzoxazole research include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a benzoxazole derivative) when bound to a receptor (e.g., an enzyme or protein). It helps in understanding the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.govtandfonline.com For example, docking studies have been used to explore the binding interactions of benzoxazole-based inhibitors with enzymes like CYP1A1 and acetylcholinesterase. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to assess the stability of the predicted binding poses obtained from molecular docking. nih.gov This method offers a more realistic representation of the biological system compared to static docking models.

Binding Free Energy Calculations (MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy of a ligand to its receptor. This provides a quantitative estimate of the binding affinity, which can be correlated with experimental activity data. nih.gov

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic properties of molecules. In the context of benzoxazoles, DFT calculations can help in understanding their reactivity, stability, and electronic structure, providing insights that can guide the synthesis of new derivatives with desired properties. nih.gov

These computational approaches not only help in elucidating the mechanism of action of existing compounds but also play a crucial role in virtual screening and the de novo design of novel benzoxazole-based therapeutic agents. nih.govnih.gov

Fostering Interdisciplinary Collaborations in Medicinal Chemistry

The journey of a drug from a concept to the clinic is a long, complex, and expensive process that necessitates a multidisciplinary approach. acs.orgacs.org The development of benzoxazole-based therapeutics is a prime example where fostering interdisciplinary collaborations is not just beneficial but essential for success.

Effective drug discovery programs require seamless integration of expertise from various scientific disciplines:

Medicinal and Synthetic Organic Chemistry: Chemists are responsible for the design and synthesis of novel benzoxazole analogues, optimizing their structure to improve potency, selectivity, and pharmacokinetic properties. nih.govparabolicdrugs.com

Biology and Pharmacology: Biologists and pharmacologists identify and validate new biological targets. They develop and perform assays to evaluate the biological activity of the synthesized compounds and study their mechanism of action. acs.org

Computational Chemistry: As discussed previously, computational chemists use predictive modeling to guide the design of new molecules and to understand their interactions with biological targets at a molecular level.

Pharmacokinetics and Toxicology: Experts in these fields study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, as well as their potential toxicity, which are critical for translating a promising compound into a viable drug. acs.org

Clinical Sciences: Collaboration with clinicians is crucial to ensure that the research is directed towards unmet medical needs and to facilitate the eventual translation of preclinical findings into clinical trials. nih.gov

Furthermore, collaborations between academic research institutions and the pharmaceutical industry are increasingly recognized as a powerful engine for innovation. acs.org Such partnerships bridge the gap between fundamental research and practical application, combining the novel discoveries of academia with the drug development expertise and resources of industry. acs.orgparabolicdrugs.com This collaborative ecosystem is vital for tackling the complex challenges of modern drug discovery and for accelerating the development of new benzoxazole-based medicines.

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone?

The synthesis typically involves bromination of the parent compound, 1-(benzo[d]oxazol-2-yl)ethanone. Electrophilic aromatic substitution is a standard method, where bromine is introduced at the 5-position of the benzoxazole ring. Alternative approaches may utilize cross-coupling reactions, such as Suzuki-Miyaura, with pre-functionalized intermediates . Rhodium-catalyzed additions (e.g., arylboronic acids to N-heteroaryl ketones) are also explored for related benzoxazole derivatives, though solvent optimization (e.g., toluene) and steric effects from the acetyl group must be considered .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the acetyl group (δ ~2.6 ppm for CH₃) and bromine-induced deshielding in aromatic protons .
  • Chiral HPLC : For enantiomeric purity assessment in asymmetric syntheses .
  • X-ray crystallography : To resolve the crystal structure and confirm regioselectivity of substituents, as demonstrated for structurally similar brominated heterocycles .

Q. How is the purity of this compound assessed in synthetic chemistry?

Purity is evaluated via chromatographic methods (e.g., HPLC) and mass spectrometry (MS). Impurity profiling may reference pharmacopeial standards, such as those for related ethanone derivatives (e.g., 3-hydroxyacetophenone) .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling or catalytic reactions?

The electron-withdrawing bromo group at the 5-position enhances electrophilicity of the benzoxazole ring, facilitating nucleophilic aromatic substitutions. However, steric hindrance from the acetyl group can limit catalyst accessibility in rhodium-catalyzed reactions, necessitating tailored ligands (e.g., Wingphos) or additive-free conditions . Comparative studies with non-brominated analogs show reduced yields in certain catalytic systems due to electronic deactivation .

Q. What challenges exist in achieving regioselective bromination on the benzoxazole ring?

Regioselectivity is governed by the directing effects of the oxazole nitrogen and acetyl group. Computational modeling (e.g., DFT) predicts preferential bromination at the 5-position due to favorable charge distribution. Experimentally, competing bromination at the 4-position may occur, requiring careful control of reaction conditions (e.g., Br₂ vs. NBS) .

Q. What role does the ethanone group play in directing electrophilic substitutions?

The acetyl group acts as a meta-directing substituent, guiding electrophiles to the 5-position of the benzoxazole ring. Steric effects from the acetyl moiety also influence catalyst-substrate interactions in enantioselective syntheses, as observed in rhodium-catalyzed arylboronic acid additions .

Q. How can crystal structure data inform the design of derivatives or co-crystals?

X-ray crystallography reveals intermolecular interactions (e.g., halogen bonding between bromine and carbonyl groups) that stabilize the lattice. These insights guide co-crystal engineering to enhance solubility or bioavailability, as seen in structurally related brominated heterocycles .

Q. What computational tools predict regioselectivity in further functionalization reactions?

Density Functional Theory (DFT) calculations map electrostatic potentials and Fukui indices to identify reactive sites. For example, the 5-bromo substituent’s electron-deficient nature predicts susceptibility to nucleophilic attack, validated by experimental data on Suzuki couplings .

Methodological Considerations

  • Reaction Optimization : Solvent choice (e.g., toluene vs. ethers) significantly impacts yield and enantiomeric excess in catalytic systems .
  • Analytical Validation : Combine multiple techniques (NMR, MS, XRD) to address structural ambiguities, especially for brominated analogs .
  • Comparative Studies : Benchmark against non-brominated analogs to isolate electronic vs. steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.